Enhanced Thermal Robustness Over a Common Phenyl-Analog
The target compound demonstrates superior morphological stability, a critical requirement for reliable OLED fabrication and operational lifetime. Its melting point (Tm) is 221 °C . This is significantly higher than that of the closely related analog 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole (BCzPh), which has a reported Tm of 198-200 °C [1]. The higher Tm is indicative of stronger intermolecular forces and greater resistance to crystallization in the amorphous thin films used in devices.
| Evidence Dimension | Melting Point (Tm) |
|---|---|
| Target Compound Data | 221 °C |
| Comparator Or Baseline | 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole (BCzPh), Tm = 198-200 °C |
| Quantified Difference | Tm is 21-23 °C higher for the target compound |
| Conditions | Solid state, as reported in technical datasheets and literature |
Why This Matters
A higher melting point directly correlates with improved film morphology stability and a reduced propensity for crystallization during device operation, which is a primary failure mechanism in OLEDs.
- [1] Kim, S. K., Lee, Y. M., Lee, C. J., Lee, J. H., Oh, S. Y., & Park, J. W. (2008). Synthesis and Hole-Transporting Properties of Phenyl-Carbazyl Derivatives. Molecular Crystals and Liquid Crystals, 491(1), 133-144. View Source
